N-(dihexylcarbamothioyl)benzamide
Description
N-(Dihexylcarbamothioyl)benzamide (CAS: 80457-30-3) is a thiourea-derived benzamide compound characterized by a benzamide backbone substituted with a dihexylcarbamothioyl group (–NH–C(=S)–N(C₆H₁₃)₂) at the nitrogen position. The thiourea moiety (carbamothioyl) confers unique chemical properties, including metal-chelating capabilities and enhanced lipophilicity due to the two hexyl chains .
Properties
CAS No. |
80457-30-3 |
|---|---|
Molecular Formula |
C20H32N2OS |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N-(dihexylcarbamothioyl)benzamide |
InChI |
InChI=1S/C20H32N2OS/c1-3-5-7-12-16-22(17-13-8-6-4-2)20(24)21-19(23)18-14-10-9-11-15-18/h9-11,14-15H,3-8,12-13,16-17H2,1-2H3,(H,21,23,24) |
InChI Key |
VNOQULZQRFQPDR-UHFFFAOYSA-N |
SMILES |
CCCCCCN(CCCCCC)C(=S)NC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=S)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares N-(dihexylcarbamothioyl)benzamide with key benzamide derivatives:
Key Observations:
- Lipophilicity : The dihexyl chains in this compound significantly increase hydrophobicity compared to analogs with polar groups (e.g., hydroxyl in , methoxy in ). This property may enhance membrane permeability but reduce aqueous solubility.
- Metal Interaction : The thiourea group enables stronger metal coordination compared to amide or ether linkages in other derivatives, suggesting utility in catalysis or material science .
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